An In-depth Technical Guide to 4-Hydroxyphthalaldehyde: Structure, Properties, and Potential
An In-depth Technical Guide to 4-Hydroxyphthalaldehyde: Structure, Properties, and Potential
A Note to the Reader: The subject of this guide, 4-hydroxyphthalaldehyde (also known as 4-hydroxy-1,2-benzenedicarboxaldehyde), is a specialized aromatic aldehyde. Unlike its isomers, such as 4-hydroxyisophthalaldehyde, it is not widely documented in commercial catalogs or major chemical databases. This guide, therefore, adopts a dual approach. It presents the available published data for 4-hydroxyphthalaldehyde and supplements this with expert analysis and predictions based on the well-characterized chemistry of its structural analogs, primarily o-phthalaldehyde and 4-hydroxyisophthalaldehyde. This methodology provides a comprehensive and practical technical overview for researchers and drug development professionals.
Molecular Structure and Identification
4-Hydroxyphthalaldehyde is an organic compound featuring a benzene ring substituted with two adjacent (ortho) aldehyde groups and a hydroxyl group at the para position relative to one of the aldehyde groups.
Systematic (IUPAC) Name: 4-Hydroxybenzene-1,2-dicarbaldehyde
Key Structural Features:
-
Aromatic Core: A stable benzene ring.
-
Ortho Aldehydes: Two formyl (-CHO) groups at adjacent positions (C1 and C2). This arrangement is known to facilitate intramolecular interactions and unique reactivity, such as cyclization reactions.
-
Para Hydroxyl Group: A hydroxyl (-OH) group at the C4 position, which is expected to influence the molecule's electronic properties, solubility, and potential for hydrogen bonding.
Below is a table summarizing the key identifiers for 4-hydroxyphthalaldehyde and its close structural analogs.
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| 4-Hydroxyphthalaldehyde | 4-Hydroxybenzene-1,2-dicarbaldehyde | N/A | C₈H₆O₃ | 150.13 |
| o-Phthalaldehyde | Benzene-1,2-dicarbaldehyde | 643-79-8 | C₈H₆O₂ | 134.13 |
| 4-Hydroxyisophthalaldehyde | 4-Hydroxybenzene-1,3-dicarbaldehyde | 3328-70-9 | C₈H₆O₃ | 150.13 |
Physicochemical and Spectroscopic Properties
Direct experimental data for 4-hydroxyphthalaldehyde is limited. However, we can predict its properties based on published data and comparison with its analogs.[1]
Table of Physicochemical Properties:
| Property | 4-Hydroxyphthalaldehyde (Predicted/Reported) | o-Phthalaldehyde (Experimental) | 4-Hydroxyisophthalaldehyde (Experimental) |
| Appearance | Yellow crystals[1] | Pale yellow crystalline solid | White to orange/green powder/crystal |
| Melting Point | >85 °C (decomposes)[1] | 55-58 °C[2] | 107-111 °C |
| Boiling Point | Decomposes | 83-84 °C @ 0.75 mmHg[2] | Not available |
| Solubility | Soluble in ether, likely soluble in polar organic solvents like methanol and DMSO. | Soluble in water, chloroform, and acetone.[3] | Soluble in methanol. |
Spectroscopic Profile
The spectroscopic characteristics of 4-hydroxyphthalaldehyde can be anticipated based on its functional groups and the known spectra of related compounds.
¹H NMR Spectroscopy: A reported ¹H NMR spectrum in CDCl₃ for 4-hydroxyphthalaldehyde shows the following key signals[1]:
-
Aldehydic Protons: Two singlets at approximately δ 10.65 and 10.31 ppm. The downfield shift is characteristic of aldehyde protons.
-
Aromatic Protons: Three signals in the aromatic region: a doublet at δ 7.91 ppm, a doublet at δ 7.43 ppm, and a doublet of doublets at δ 7.19 ppm, corresponding to the three protons on the benzene ring.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum in CDCl₃ has been reported with the following assignments[1]:
-
Aldehydic Carbons: Two peaks in the highly deshielded region at δ 192.2 and 191.2 ppm.
-
Aromatic Carbons: Six distinct signals for the aromatic carbons, with the carbon attached to the hydroxyl group appearing at approximately δ 160.7 ppm.
Infrared (IR) Spectroscopy: The IR spectrum is predicted to show the following characteristic absorption bands:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
-
C-H Stretch (Aldehyde): Medium intensity peaks around 2850 and 2750 cm⁻¹.
-
C=O Stretch (Aldehyde): A strong, sharp band around 1680-1700 cm⁻¹. The presence of two aldehyde groups may lead to a split or broadened peak.
-
C=C Stretch (Aromatic): Peaks in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 150. Common fragmentation patterns would involve the loss of one or both formyl groups (-CHO).
Synthesis of 4-Hydroxyphthalaldehyde
A synthetic route to 4-hydroxyphthalaldehyde has been described in the literature, starting from a protected catechol derivative. The general workflow is outlined below.
Figure 1: Proposed synthetic workflow for 4-hydroxyphthalaldehyde.
Detailed Experimental Protocol (Literature-Based)
The following protocol is adapted from a published procedure for the synthesis of 4-hydroxy-ortho-phthalaldehyde.[1]
Step 1: Synthesis of 4-Hydroxy-ortho-phthalaldehyde (6)
-
Combine the starting material, 1,3-dihydroisobenzofuran-5-ol (compound 5b in the original paper, 200 mg, 1.2 mmol), p-toluenesulfonic acid (p-TsOH, 1.68 g, 9.8 mmol), and 1-butyl-3-methylimidazolium bromide ([Bmim]Br, 4.0 g, 18.3 mmol) in a sealed microwave vial.
-
Irradiate the mixture in a microwave reactor for 30 minutes at 150 °C with strong agitation.
-
After cooling, perform a vigorous extraction of the reaction mixture with diethyl ether (Et₂O) overnight.
-
Separate the ether layer and concentrate it under vacuum to obtain the crude product.
-
Crystallize the crude product from hexane to yield 4-hydroxy-ortho-phthalaldehyde as yellow crystals (quantitative yield reported).
Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the appearance of the product. The final product's identity and purity should be confirmed by NMR spectroscopy and melting point analysis.
Chemical Reactivity and Potential Applications
The reactivity of 4-hydroxyphthalaldehyde is dictated by its three functional groups.
Figure 2: Reactivity map of 4-hydroxyphthalaldehyde.
Reactions of the Aldehyde Groups
The two adjacent aldehyde groups are the most reactive sites of the molecule.
-
Reaction with Amines: Like o-phthalaldehyde (OPA), 4-hydroxyphthalaldehyde is expected to react with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[4][5] This reaction is the basis for the widespread use of OPA in the sensitive quantification of amino acids, peptides, and proteins. The presence of the hydroxyl group may modulate the fluorescence properties of the resulting derivative.
-
Polymerization: o-Phthalaldehyde can undergo polymerization to form poly(phthalaldehyde), a polymer known for its low ceiling temperature, making it readily depolymerizable.[6] 4-Hydroxyphthalaldehyde could potentially be used to create functionalized, degradable polymers with tunable properties.
-
Standard Aldehyde Reactions: The aldehyde groups can undergo typical reactions such as oxidation to carboxylic acids, reduction to alcohols, and condensation reactions.
Reactions of the Hydroxyl Group
The phenolic hydroxyl group offers another site for chemical modification.
-
Etherification and Esterification: The hydroxyl group can be converted into ethers or esters to modify the molecule's solubility, lipophilicity, and other properties. This is a common strategy in drug development for creating prodrugs.
Potential Applications
Based on its structure and predicted reactivity, 4-hydroxyphthalaldehyde holds promise in several fields:
-
Drug Development: The core structure is a potential scaffold for the synthesis of novel therapeutic agents. The functional groups provide handles for medicinal chemistry optimization.
-
Analytical Chemistry: As a potential fluorescent labeling agent for the detection and quantification of biomolecules, similar to OPA.[2] The hydroxyl group could be used to tune the spectral properties or to attach the molecule to a solid support.
-
Materials Science: As a monomer for the synthesis of functional, degradable polymers with potential applications in areas like transient electronics or drug delivery.[6]
Safety and Handling
While specific toxicity data for 4-hydroxyphthalaldehyde is not available, it should be handled with the same precautions as other aromatic aldehydes. Its structural analog, o-phthalaldehyde, is known to be a skin and respiratory sensitizer.[7][8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a cool, dry place, protected from light and air.
Conclusion
4-Hydroxyphthalaldehyde is a fascinating molecule that, while not extensively studied, presents significant opportunities for research and development. Its unique combination of ortho-dialdehyde and hydroxyl functionalities on an aromatic ring makes it a promising candidate for applications in analytical chemistry, polymer science, and medicinal chemistry. This guide provides a foundational understanding of its structure, properties, and potential, derived from the available literature and the established chemistry of its analogs. Further experimental investigation is warranted to fully elucidate the properties and unlock the full potential of this versatile compound.
References
-
Ataman Kimya. (n.d.). O-PHTHALALDEHYDE (OPA). Retrieved from [Link]
-
Ataman Kimya. (n.d.). O-PHTHALALDEHYDE (OPA). Retrieved from [Link]
-
ATAMAN CHEMICALS. (n.d.). O-PHTHALALDEHYDE (OPA ). Retrieved from [Link]
-
National Toxicology Program. (n.d.). Chemical Information Profile for o-Phthalaldehyde [CAS No. 643-79-8]. Retrieved from [Link]
-
Ataman Kimya. (n.d.). O-PHTHALALDEHYDE (OPA). Retrieved from [Link]
-
International Labour Organization. (n.d.). ICSC 1784 - ORTHO-PHTHALALDEHYDE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Introduction - NTP Technical Report on the Toxicity Studies of o-Phthalaldehyde (CASRN 643-79-8) in B6C3F1/N Mice (Dermal Studies) - NCBI Bookshelf. Retrieved from [Link]
-
Wikipedia. (n.d.). Phthalaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). Phthalaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxyisophthalaldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). Aldehyde. Retrieved from [Link]
-
Angene. (n.d.). 4-Hydroxyisophthalaldehyde(CAS# 3328-70-9 ). Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-hydroxybenzaldehyde. Retrieved from [Link]
-
Organic Syntheses. (n.d.). o-PHTHALALDEHYDE. Retrieved from [Link]
-
Rovelli, G., & Wilson, K. R. (2023). Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols. The journal of physical chemistry. B, 127(14), 3257–3265. [Link]
-
Al-Rifai, M., Rousseau, G., & Fares, C. (2019). Efficient synthesis of 4-substituted-ortho-phthalaldehyde analogues: toward the emergence of new building blocks. Beilstein journal of organic chemistry, 15, 618–624. [Link]
-
Watkins, A. E., Dees, D., & Butler, T. (n.d.). Measurement of O-phthalaldehyde (OPA) by High Pressure Liquid Chromatography (HPLC) with Post Column Derivatization. TechConnect Briefs. Retrieved from [Link]
-
Simons, S. S., & Johnson, D. F. (1976). Reaction of o-phthalaldehyde and thiols with primary amines: formation of 1-alkyl(and aryl)thio-2-alkylisoindoles. The Journal of Organic Chemistry, 43(14), 2886-2891. [Link]
-
Wang, H., Wang, H., & Yu, Y. (2012). Determination of ortho-phthalaldehyde in water by high performance liquid chromatography and gas chromatography-mass spectrometry after hydrazine derivatization. Journal of chromatographic science, 50(6), 516–521. [Link]
- Google Patents. (n.d.). US5107032A - Process for the preparation of o-phthalaldehydes.
-
MP Biomedicals. (n.d.). O-Phthalaldehyde. Retrieved from [Link]
-
Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
-
NIST. (n.d.). 4-Hydroxy-1-naphthaldehyde. Retrieved from [Link]
Sources
- 1. Efficient synthesis of 4-substituted-ortho-phthalaldehyde analogues: toward the emergence of new building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. o-Phthalaldehyde | 643-79-8 [chemicalbook.com]
- 3. atamankimya.com [atamankimya.com]
- 4. Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. o-Phthalaldehyde: derivatives and applications_Chemicalbook [chemicalbook.com]
- 7. mtpinnacle.com [mtpinnacle.com]
- 8. ICSC 1784 - ORTHO-PHTHALALDEHYDE [chemicalsafety.ilo.org]
